Thalidomide-5-(PEG4-acid)
Description
Properties
Molecular Formula |
C25H31N3O11 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33) |
InChI Key |
CGPXOSBXEQUWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Design Principles for Thalidomide 5 Peg4 Acid and Analogous Constructs
Synthetic Routes for Thalidomide (B1683933) Core Functionalization
The synthesis of thalidomide-based PROTACs requires the strategic modification of the thalidomide scaffold to allow for the attachment of a linker. This often involves the introduction of a functional group at a specific position on the phthalimide (B116566) ring.
Positional Isomerism and Directed Derivatization Strategies
The position at which the linker is attached to the thalidomide core significantly influences the resulting PROTAC's biological activity. While derivatization at the 4-position of the phthalimide ring is common, substitution at the 5-position offers an alternative vector for linker attachment. frontiersin.org The choice of substitution position can affect the orientation of the recruited E3 ligase relative to the target protein, thereby impacting the efficiency of ubiquitination and subsequent degradation. explorationpub.com
Directed derivatization strategies are employed to selectively introduce functionality at the desired position. For the synthesis of 5-substituted thalidomide analogs, a common starting material is 4-nitrophthalic anhydride (B1165640). frontiersin.org This precursor allows for the introduction of a nitro group at what will become the 5-position of the thalidomide core. The nitro group can then be reduced to an amine, providing a handle for further functionalization. frontiersin.org An alternative approach involves the use of 3-bromophthalic anhydride to produce 4-bromothalidomide, which can then undergo cross-coupling reactions to introduce the desired linker or a precursor to it. frontiersin.org
Synthetic Precursors and Intermediate Compounds
The synthesis of Thalidomide-5-(PEG4-acid) and its analogs relies on a series of key precursors and intermediates. A crucial starting material is often a substituted phthalic anhydride, such as 4-nitrophthalic anhydride or 4-fluorophthalic anhydride. frontiersin.orgharvard.edu
A typical synthetic route to a 5-functionalized thalidomide involves the following steps:
Condensation: 4-Nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione (B110489) to form 4-nitrothalidomide. frontiersin.org
Reduction: The nitro group of 4-nitrothalidomide is reduced to an amine, yielding 5-aminothalidomide. frontiersin.org
Linker Attachment: The 5-amino group serves as a nucleophile for the attachment of the PEG linker. For Thalidomide-5-(PEG4-acid), a PEG4 linker with a terminal carboxylic acid protected as an ester is typically used. The amine can be acylated with a linker that has a terminal functional group, such as an azide (B81097), for subsequent click chemistry. broadpharm.comnih.gov
Alternatively, solid-phase synthesis has emerged as a streamlined approach for generating libraries of thalidomide-based PROTACs. researchgate.netrsc.orgstrath.ac.uk This methodology often involves a resin-bound thalidomide derivative, allowing for the facile addition and variation of linkers and target-binding ligands. rsc.org
Linker Chemistry and Architecture in PROTAC Systems
Polyethylene (B3416737) Glycol (PEG) Linkers: Rationale for Integration and Enhanced Water Solubility
PEG linkers are the most frequently used linkers in PROTAC design, with over half of the reported PROTACs incorporating them. biochempeg.com The popularity of PEG linkers stems from several advantageous properties:
Enhanced Water Solubility: The repeating ethylene (B1197577) glycol units in PEG chains impart significant hydrophilicity, which can improve the aqueous solubility of the often-hydrophobic PROTAC molecules. precisepeg.combiochempeg.combiochempeg.com This enhanced solubility is beneficial for in vitro assays and can improve the pharmacokinetic properties of the molecule in vivo. jenkemusa.com
Biocompatibility: PEG is well-known for its biocompatibility and low toxicity. precisepeg.com
Flexibility: The flexible nature of PEG linkers can allow for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex. researchgate.net
Synthetic Accessibility: Bifunctional PEG linkers of various lengths are commercially available, simplifying the synthesis of PROTAC libraries with systematic variations in linker length. biochempeg.comjenkemusa.com
Variational Analysis of PEG Linker Lengths (e.g., PEG2, PEG4, PEG6) in PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. explorationpub.comnih.govrsc.org An optimal linker length allows for the two ligands to bind to their respective proteins without steric hindrance, bringing the E3 ligase into close enough proximity to the target protein for efficient ubiquitination. explorationpub.comnih.gov
Too Short: A linker that is too short may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase due to steric clashes. explorationpub.com
Too Long: Conversely, a linker that is too long might not effectively bring the two proteins together, leading to inefficient ubiquitination. explorationpub.com
Systematic studies have shown that varying the number of PEG units (e.g., PEG2, PEG4, PEG6) can have a profound impact on the degradation efficiency of the resulting PROTAC. nih.govnih.gov For instance, in some systems, a longer PEG linker leads to more potent degradation, while in others, a shorter linker is optimal. explorationpub.comnih.gov This highlights the empirical nature of linker optimization, which often requires the synthesis and evaluation of a library of PROTACs with varying linker lengths. nih.gov The optimal linker length can also influence the selectivity of the PROTAC, as demonstrated in cases where a change in linker length altered the degradation profile from dual-target to single-target selectivity. explorationpub.comresearchgate.net
Terminal Functional Group Strategies for Conjugation (e.g., Carboxylic Acid, Amine, Azide, NHS Ester)
The terminal functional group on the linker is crucial for its conjugation to the target-binding ligand. sigmaaldrich.comsigmaaldrich.com A variety of functional groups can be employed, each with its own specific reactivity and applications.
Carboxylic Acid: A terminal carboxylic acid, as seen in Thalidomide-5-(PEG4-acid), is a versatile functional group. It can be activated, for example with HATU or EDC, to form an amide bond with a primary or secondary amine on the target-binding ligand. axispharm.comnih.gov
Amine: A terminal amine group can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling reagents to form amide bonds. axispharm.com
Azide: An azide group is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govnih.govnih.gov This highly efficient and specific reaction allows for the modular assembly of PROTACs from two smaller, functionalized precursors. nih.govnih.gov
NHS Ester: An N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with primary amines to form stable amide bonds. bpsbioscience.com Pre-activated linkers with a terminal NHS ester can simplify the final conjugation step in PROTAC synthesis.
The choice of terminal functional group depends on the available functional handles on the target-binding ligand and the desired synthetic strategy. The use of orthogonal chemistries, such as click chemistry, has become increasingly popular for the rapid and efficient generation of PROTAC libraries. nih.govnih.gov
Exploration of Non-PEG Linker Alternatives (e.g., Alkyl Chains)
While PEG linkers, like the one in Thalidomide-5-(PEG4-acid), are prevalent due to their hydrophilicity and synthetic accessibility, research has extensively explored non-PEG alternatives, most notably alkyl chains, to modulate PROTAC properties. precisepeg.comnih.gov
Alkyl Chains:
Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, represent a fundamental and widely used alternative to PEG linkers. nih.govcellgs.com Their primary advantages lie in their synthetic simplicity and chemical stability. precisepeg.com However, a key distinction from PEG linkers is their inherent hydrophobicity, which can negatively impact aqueous solubility and cellular uptake. precisepeg.com To counteract this, polar functional groups such as ethers, amines, carbonyls, or amides are often incorporated into the alkyl chain to fine-tune polarity and rigidity. precisepeg.com
The choice between an alkyl and a PEG linker can have significant consequences for PROTAC activity. In some instances, replacing a PEG linker with an alkyl chain has been shown to enhance degradation potency. For example, studies on CRBN-targeting PROTACs revealed that those with alkyl linkers induced a concentration-dependent decrease in CRBN levels, whereas counterparts with three PEG units showed only weak degradation. nih.gov This suggests that the incorporation of oxygen atoms in the PEG chain, in this specific context, may inhibit PROTAC activity. nih.gov
Other Non-PEG Linker Motifs:
Beyond simple alkyl chains, a variety of other non-PEG structures are employed to confer specific properties to PROTACs:
Rigid Linkers: To overcome the potential for excessive flexibility in long alkyl or PEG chains, which can sometimes be detrimental to ternary complex formation, rigid structural elements are incorporated. cellgs.com These include:
Alkynes and Triazoles: Alkynes are not only used as rigid spacers but are also precursors to triazole rings via click chemistry. cellgs.comexplorationpub.com The resulting triazole moiety is metabolically stable and can help reduce in vivo oxidative degradation. precisepeg.com
Cycloalkanes: Piperazine (B1678402), piperidine (B6355638), and cyclohexane (B81311) are common cycloalkane structures used in linkers to introduce rigidity and improve metabolic stability and water solubility. precisepeg.com
Aromatic Rings: Phenyl rings can be incorporated to improve the stability of the linker and introduce non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex. precisepeg.com
Photoswitchable Linkers: Advanced strategies involve the incorporation of photoswitchable elements like azobenzene, allowing for external control of PROTAC activity.
The selection of a non-PEG linker is a critical design consideration, with each type offering a unique set of properties that can be leveraged to optimize a PROTAC's performance.
Conjugation Chemistry for Heterobifunctional PROTAC Assembly
The assembly of a functional PROTAC from its constituent parts—the POI ligand, the E3 ligase ligand (like a thalidomide derivative), and the linker—relies on robust and efficient conjugation chemistry. The terminal carboxylic acid of Thalidomide-5-(PEG4-acid) is a versatile functional group for this purpose.
Amide Bond Formation via Coupling Reagents (e.g., HATU, EDC)
Amide bond formation is a cornerstone of PROTAC synthesis, with a significant majority of reported PROTACs containing at least one amide linkage. rsc.org This is due to the reliability and stability of the resulting bond. The carboxylic acid of Thalidomide-5-(PEG4-acid) can be readily coupled with an amine-functionalized POI ligand using a variety of coupling reagents. axispharm.com
Common Coupling Reagents:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a widely used and highly effective coupling reagent in PROTAC synthesis, often considered the 'gold standard'. rsc.org It is known for its high efficiency and for reducing the risk of racemization in chiral compounds. rsc.org Optimization studies have shown that HATU, often in combination with a base like DIPEA or 2,6-lutidine, provides high conversion rates in amide bond formation for PROTACs. rsc.orgchemrxiv.org However, in some cell-based synthesis platforms, HATU has been observed to decrease cell viability, which could lead to false positives in degradation assays. chemrxiv.orgresearchgate.net
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is another common and effective coupling reagent. chemrxiv.org It offers the advantage of not exhibiting the cytotoxicity sometimes associated with HATU in direct-to-biology screening platforms. chemrxiv.orgresearchgate.net To minimize the formation of N-acylurea by-products, which can occur when using EDC, additives like HOBt (Hydroxybenzotriazole) or OxymaPure are often included in the reaction. chemrxiv.org
The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity in the final PROTAC product. The modular nature of this synthetic approach allows for the rapid assembly of PROTAC libraries with diverse linker and ligand combinations. nih.gov
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) for PROTAC Synthesis
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTACs. mdpi.comexplorationpub.comportlandpress.com This bio-orthogonal reaction forms a stable triazole ring, which can itself be a beneficial component of the linker. precisepeg.comexplorationpub.com
To utilize this method, one of the PROTAC components is functionalized with an azide group, and the other with an alkyne. For instance, a thalidomide derivative can be synthesized with a terminal azide (e.g., Thalidomide-O-amido-PEG4-azide), ready to be "clicked" onto a POI ligand bearing an alkyne. medchemexpress.comchemondis.com This approach offers several advantages:
High Efficiency and Specificity: The reaction is highly efficient and proceeds under mild conditions, often compatible with a wide range of functional groups. mdpi.com
Rapid Library Synthesis: CuAAC is exceptionally well-suited for the parallel synthesis of PROTAC libraries, enabling the rapid exploration of different linker lengths, compositions, and attachment points. explorationpub.comrsc.org
In-Cell Synthesis: The bio-orthogonal nature of click chemistry has even been exploited to assemble PROTACs within living cells, a strategy termed "CLIPTACs" (Click-formed Proteolysis Targeting Chimeras). explorationpub.comrsc.org In this approach, a tetrazine-labeled thalidomide derivative can react with a trans-cyclooctene-labeled POI ligand inside the cell to form the active PROTAC. explorationpub.comrsc.org
Other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, are also employed in PROTAC synthesis. medchemexpress.comrsc.org These methods provide a highly convergent and versatile platform for the assembly of complex heterobifunctional degraders.
Rational Design Considerations for Thalidomide-Based PROTACs
Modulating Physicochemical Properties through Linker and Scaffold Modifications
The linker composition and length are critical determinants of a PROTAC's physicochemical properties, which in turn affect its solubility, cell permeability, and pharmacokinetic profile. nih.govacs.orgrsc.org
Solubility: PROTACs are often large molecules that push the boundaries of typical drug-like chemical space, making aqueous solubility a common challenge. semanticscholar.org PEG linkers, like that in Thalidomide-5-(PEG4-acid), are frequently used to enhance hydrophilicity and improve solubility. precisepeg.comexplorationpub.com Conversely, highly hydrophobic alkyl linkers can decrease solubility. precisepeg.com The incorporation of polar groups, such as piperazine or piperidine rings, into the linker is another strategy to improve solubility. explorationpub.comsemanticscholar.org
Permeability: Cell permeability is another crucial factor for PROTAC efficacy. While hydrophilicity from PEG linkers can improve solubility, excessive polarity can hinder passive diffusion across cell membranes. cellgs.com There is often a trade-off between solubility and permeability. Research has shown that linkers that allow the PROTAC to adopt folded conformations, thereby shielding polar surface area, can lead to higher cell permeability. acs.org This "chameleonic" behavior, where the molecule can adapt its conformation to different environments, is influenced by the linker's flexibility and composition. acs.org
Metabolic Stability: The linker can be susceptible to metabolic degradation. precisepeg.com Rigid linkers, such as those containing triazole or cycloalkane moieties, are often more metabolically stable than flexible alkyl or PEG chains. precisepeg.com
The table below summarizes the general impact of different linker types on key physicochemical properties.
| Linker Type | Primary Characteristics | Impact on Solubility | Impact on Permeability | Impact on Stability |
| PEG | Hydrophilic, flexible | Generally Increases precisepeg.comexplorationpub.com | Can decrease if excessively polar cellgs.com | Can have reduced metabolic stability precisepeg.com |
| Alkyl Chain | Hydrophobic, flexible | Generally Decreases precisepeg.com | Can be favorable, but high hydrophobicity can be limiting precisepeg.com | Generally good, but can be prone to oxidation explorationpub.com |
| Rigid (e.g., Triazole, Cycloalkane) | Constrained conformation | Variable, can be improved with polar groups precisepeg.com | Can be favorable by pre-organizing conformation precisepeg.com | Generally Increased precisepeg.com |
Impact of Linker on PROTAC Ternary Complex Formation and Stability
The ultimate goal of a PROTAC is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and degradation of the POI. The linker plays a pivotal role in this process. nih.gov
Linker Length: The length of the linker is one of the most critical parameters. explorationpub.com If the linker is too short, steric clashes may prevent the simultaneous binding of the POI and the E3 ligase, thus inhibiting ternary complex formation. explorationpub.com If the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must often be determined empirically. explorationpub.comnih.gov For instance, in one study, a 16-atom PEG linker was found to be significantly more potent at degrading its target than a 12-atom linker, despite similar binding affinities. explorationpub.com
Linker Flexibility and Rigidity: The flexibility of the linker influences the conformational dynamics of the ternary complex. rsc.org A flexible linker (like PEG or alkyl chains) can allow the PROTAC to adopt multiple conformations, potentially facilitating the initial binding events. rsc.org However, excessive flexibility might lead to less stable complexes. rsc.org In contrast, a more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity. precisepeg.com
Cooperativity: The linker's composition and geometry can influence the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a key feature of many successful PROTACs. The linker can mediate favorable protein-protein interactions within the ternary complex, contributing to this stability. explorationpub.com For example, PEG linkers have been shown to form crucial van der Waals interactions and hydrogen bonds that stabilize the complex. explorationpub.com
Molecular Mechanisms of Cereblon Engagement and Neo Substrate Recognition by Thalidomide Derived Protacs
Structural Basis of Thalidomide-CRBN Binding
The interaction between thalidomide (B1683933) and the CRBN protein is the foundational step for its molecular activity. This binding event is highly specific and has been elucidated through extensive structural and biochemical studies.
Atomic-Level Insights into CRBN-Ligand Interactions (e.g., Crystal Structures)
Crystal structures of the human DDB1-CRBN complex bound to thalidomide and its analogs have provided detailed, atomic-level views of the binding interface. nih.govrcsb.orgnih.gov The binding occurs within a specific pocket located in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govnih.gov
The interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule, which fits snugly into a hydrophobic pocket. nih.govresearchgate.net This pocket is sometimes referred to as the "tri-Trp pocket" due to the presence of key tryptophan residues. The glutarimide ring is responsible for the majority of the binding affinity. researchgate.net In contrast, the phthalimide (B116566) ring is largely exposed to the solvent, an essential feature that allows for the attachment of linkers, such as the PEG4-acid chain in Thalidomide-5-(PEG4-acid), to create bifunctional molecules like PROTACs without disrupting the core binding to CRBN. nih.govresearchgate.net
Specific amino acid residues within CRBN are critical for this interaction. Alanine substitutions of a conserved tyrosine (Y384) and tryptophan (W386) have been shown to abolish the ability of CRBN to bind thalidomide. rsc.org These residues, along with others in the binding pocket, form a network of hydrogen bonds and hydrophobic interactions that stabilize the CRBN-ligand complex.
| CRBN Residue | Type of Interaction | Interacting Moiety on Thalidomide |
|---|---|---|
| Tryptophan (Trp) 380 | Hydrophobic (π-stacking) | Glutarimide Ring |
| Tyrosine (Tyr) 384 | Hydrophobic | Glutarimide Ring |
| Tryptophan (Trp) 386 | Hydrophobic (π-stacking) | Glutarimide Ring |
| Tryptophan (Trp) 400 | Hydrogen Bond | Glutarimide Carbonyl |
| Histidine (His) 353 | Hydrogen Bond | Glutarimide Imide Group |
Conformational Changes Induced in CRBN by Thalidomide Ligand Binding
The binding of a thalidomide-based ligand to CRBN is not a simple lock-and-key mechanism; it induces significant conformational changes in the protein. nih.gov Cryo-electron microscopy studies have revealed that in the absence of a ligand (apo state), CRBN exists in a dynamic, "open" conformation where the TBD is separated from the rest of the protein. nih.govdigitellinc.com
The association of a ligand like thalidomide into the binding pocket is both necessary and sufficient to trigger a substantial allosteric rearrangement. nih.gov This rearrangement shifts CRBN into a "closed" conformation, where the TBD becomes tightly associated with the Lon-like domain. nih.gov This closed state is the canonical conformation observed in most crystal structures and is essential for the subsequent recruitment of neo-substrates. nih.govdigitellinc.com The conversion from the open to the closed state is considered a key mechanistic bottleneck in the process of transforming CRBN into a state competent for neo-substrate binding. nih.gov
Enantioselectivity Considerations in CRBN-Ligand Interactions
Thalidomide is a chiral molecule that exists as two distinct enantiomers, (S)-thalidomide and (R)-thalidomide. The binding of thalidomide to CRBN is highly enantioselective. nih.govbohrium.com Biochemical and structural studies have consistently shown that the (S)-enantiomer binds to CRBN with an affinity that is approximately 6 to 10 times stronger than that of the (R)-enantiomer. nih.govresearchgate.net
The structural basis for this selectivity lies in the conformation of the glutarimide ring within the CRBN binding pocket. researchgate.net The glutarimide ring of the more tightly bound (S)-thalidomide adopts a relaxed and stable puckered conformation. researchgate.net In contrast, the glutarimide ring of the (R)-enantiomer is forced into a twisted, less stable conformation to fit into the same space. researchgate.net This conformational strain accounts for the weaker binding affinity of the (R)-form. Consequently, the biological effects that are dependent on CRBN engagement, including both therapeutic and teratogenic outcomes, are primarily mediated by the (S)-enantiomer. nih.gov
Reprogramming of E3 Ubiquitin Ligase Substrate Specificity
The binding of thalidomide derivatives to CRBN fundamentally alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. rsc.org This reprogramming is the central mechanism through which these molecules exert their therapeutic effects.
Distinction from Endogenous CRBN Substrates
In its native state, the CRL4^CRBN^ complex recognizes and ubiquitinates a set of endogenous substrates to regulate normal cellular processes. researchgate.net A notable example of an endogenous substrate is the homeobox transcription factor MEIS2. nih.govrcsb.orgbohrium.com
The binding of thalidomide or its derivatives to the CRBN substrate-binding pocket is mutually exclusive with the binding of endogenous substrates like MEIS2. nih.govbohrium.com This leads to a dual activity: the induced degradation of neo-substrates and the simultaneous inhibition of the degradation of endogenous substrates. nih.gov By occupying the binding site, the molecular glue effectively blocks access for the native targets. Recent studies have shown that treatment with a compound like pomalidomide (B1683931) causes a significant rewiring of the endogenous ubiquitination landscape, leading to decreased ubiquitination of most endogenous substrates as the ligase is redirected towards the neo-substrates. nih.govbiorxiv.org This competitive binding and functional redirection highlight the profound and multifaceted impact of thalidomide-based compounds on the cellular ubiquitination system.
Intracellular Mechanisms of Neo-Substrate Ubiquitination and Proteasomal Degradation
The functionality of PROTACs (Proteolysis Targeting Chimeras) incorporating Thalidomide-5-(PEG4-acid) is predicated on hijacking the cell's own protein disposal machinery, specifically the ubiquitin-proteasome system (UPS). This process is initiated by the thalidomide moiety, which acts as a molecular glue to recruit the E3 ubiquitin ligase Cereblon (CRBN).
Induced Proximity Model of PROTAC Functionality leading to Ubiquitin Chain Formation
Proteolysis-targeting chimeras are heterobifunctional molecules designed to induce the degradation of specific target proteins. researchgate.netcore.ac.uk They function based on the principle of "induced proximity," physically bringing a target protein and an E3 ubiquitin ligase into close contact. core.ac.ukencyclopedia.pub A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. In PROTACs derived from Thalidomide-5-(PEG4-acid), the thalidomide component serves as the E3 ligase recruiter, specifically engaging Cereblon (CRBN), which is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. nih.govnih.gov
The core mechanism involves the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. core.ac.ukencyclopedia.pub This event is critical as it positions the target protein in a way that it is recognized as a substrate by the E3 ligase, an event that would not naturally occur. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to one or more lysine (B10760008) residues on the surface of the target protein. nih.gov This initial ubiquitination marks the beginning of the degradation process.
Role of Polyubiquitination in Designating Proteins for Proteasomal Degradation
The attachment of a single ubiquitin molecule is typically insufficient to signal for protein degradation. Instead, a process known as polyubiquitination is required. The E3 ligase, brought into proximity with the target protein by the PROTAC, catalyzes the formation of a polyubiquitin (B1169507) chain on the target. nih.gov In this process, successive ubiquitin molecules are attached to one another on the previously conjugated ubiquitin, forming a chain.
This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. The polyubiquitinated target protein is then shuttled to the proteasome, where it is recognized, unfolded, and cleaved into small peptide fragments. researchgate.netcore.ac.uk The ubiquitin molecules are typically recycled, and the PROTAC molecule, having been released after inducing ubiquitination, can go on to mediate further cycles of target protein degradation. This catalytic mode of action is a key feature of PROTAC technology.
Identification and Characterization of Key CRBN Neo-Substrates Mediated by Thalidomide Derivatives
The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of the CRL4CRBN E3 ligase complex. embopress.orgnih.gov This reprogramming induces the recognition and subsequent degradation of proteins that are not endogenous substrates of CRBN, termed "neo-substrates." Understanding these neo-substrates is fundamental to comprehending the biological activity of thalidomide-based PROTACs. Several key C2H2 zinc finger transcription factors have been identified as primary neo-substrates. nih.govnih.govresearchgate.net
Ikaros Family Zinc Finger Proteins (IKZF1, IKZF3)
The lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are among the most well-characterized neo-substrates of CRBN when bound by thalidomide or its analogs, lenalidomide (B1683929) and pomalidomide. nih.gov These proteins are critical for the development and function of lymphocytes. medchemexpress.com The degradation of IKZF1 and IKZF3 is a direct result of their recruitment to the CRL4CRBN E3 ligase complex. nih.gov
Research has demonstrated that the interaction is dependent on the C2H2 zinc finger domains of these transcription factors, which bind to the permissive surface created by the drug-CRBN interface. nih.gov This induced degradation is specific, as other members of the Ikaros family, such as IKZF2, IKZF4, and IKZF5, are not targeted by these compounds. nih.gov The selective degradation of IKZF1 and IKZF3 underlies some of the therapeutic effects of these molecules in hematologic malignancies. nih.gov
| Compound | Target Neo-Substrate | Key Findings | References |
|---|---|---|---|
| Thalidomide, Lenalidomide, Pomalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Induce ubiquitination and proteasomal degradation by recruiting IKZF1/3 to the CRL4CRBN E3 ligase. | nih.gov |
| Lenalidomide | IKZF1, IKZF3 | Shown to decrease protein levels of endogenous and ectopically expressed IKZF1 and IKZF3 in various cell lines and patient samples. | nih.gov |
| Thalidomide Analogs | IKZF1, IKZF3 | Degradation is dependent on a C2H2 zinc finger domain which acts as a "degron" that binds the drug-CRBN complex. | nih.gov |
SALL4 (Spalt-like Transcription Factor 4)
Spalt-like transcription factor 4 (SALL4) is a developmental transcription factor that has been identified as a critical neo-substrate of CRBN in the presence of thalidomide. nih.govelifesciences.org Mass spectrometry-based proteomics has shown that SALL4 is significantly downregulated in human embryonic stem cells following treatment with thalidomide and its analogs. elifesciences.org
The degradation of SALL4 provides a mechanistic link to the teratogenic effects of thalidomide. nih.govelifesciences.org Notably, heterozygous loss-of-function mutations in the SALL4 gene lead to human developmental syndromes that phenocopy the birth defects caused by thalidomide exposure, such as limb malformations. nih.govelifesciences.orgelifesciences.org The degradation of SALL4 is species-specific, occurring in humans and primates but not in rodents, which correlates with the species-specific teratogenicity of the drug. nih.govelifesciences.org
| Compound | Target Neo-Substrate | Key Findings | References |
|---|---|---|---|
| Thalidomide | SALL4 | Induces proteasomal degradation of SALL4 via recruitment to CRBN. | elifesciences.org |
| Thalidomide and related IMiDs | SALL4 | Disrupt a broad transcriptional network through induced degradation of SALL4 and other C2H2 zinc finger transcription factors. | nih.gov |
| Thalidomide | SALL4 | Degradation of SALL4 is species-specific (occurs in humans, primates) providing a mechanistic explanation for thalidomide's teratogenicity. | nih.govelifesciences.org |
Promyelocytic Leukemia Zinc Finger (PLZF/ZBTB16)
More recently, Promyelocytic Leukemia Zinc Finger (PLZF), also known as ZBTB16, has been identified as a thalidomide-dependent CRBN neo-substrate. nih.govnih.gov PLZF is a transcription factor with nine C2H2-type zinc finger domains and plays a role in various developmental processes, including limb formation and hematopoiesis. biorxiv.org
Using a human transcription factor protein array, PLZF was found to bind to CRBN in the presence of thalidomide. nih.govnih.gov Subsequent experiments confirmed that thalidomide and its derivatives induce the degradation of PLZF via the CRL4CRBN complex. embopress.org This degradation is dependent on the first and third zinc finger domains of PLZF. nih.govnih.gov Similar to SALL4, the induced degradation of PLZF has been implicated as a contributing factor to the teratogenic limb defects associated with thalidomide. nih.govbiorxiv.org
| Compound | Target Neo-Substrate | Key Findings | References |
|---|---|---|---|
| Thalidomide | PLZF (ZBTB16) | Identified as a thalidomide-dependent CRBN substrate using a human transcription factor protein array. | nih.govnih.gov |
| Thalidomide, Pomalidomide, Lenalidomide | PLZF | Induce a PLZF-CRBN interaction, leading to PLZF degradation by the CRL4CRBN complex. Binding potency: Pomalidomide > Lenalidomide > Thalidomide. | embopress.org |
| Thalidomide | PLZF | Degradation is dependent on the conserved first and third zinc finger domains (ZNF1, ZNF3) of PLZF. | nih.govnih.gov |
MEIS2 (Meis Homeobox 2)
Meis Homeobox 2 (MEIS2) has been identified as an endogenous substrate of the Cullin-RING E3 ubiquitin ligase complex 4 containing Cereblon (CRL4-CRBN). researchgate.netnih.gov Unlike neo-substrates that are recruited for degradation in the presence of immunomodulatory drugs (IMiDs), MEIS2's interaction with CRBN is inhibited by these compounds. researchgate.netnih.gov In the absence of IMiDs, CRL4-CRBN mediates the ubiquitination and subsequent turnover of MEIS2. google.com However, the binding of thalidomide and its analogs, such as pomalidomide, to CRBN blocks the recruitment of MEIS2 to the E3 ligase complex. nih.govnih.gov This inhibition of ubiquitination leads to an increase in the steady-state protein levels of MEIS2. researchgate.net This mechanism suggests that MEIS2 competes with IMiD-recruited neo-substrates for binding to CRBN, and its stabilization may play a role in modulating the activity of IMiDs in certain cellular contexts. nih.gov
Methodologies for Novel Neo-substrate Discovery (e.g., Proteomics Screens)
The discovery of novel neo-substrates for thalidomide-derived ligands has shifted from serendipitous findings to systematic, high-throughput screening methodologies, with proteomics-based approaches being particularly powerful. precisepeg.comnih.gov These strategies are essential for understanding the full spectrum of proteins targeted by molecular glues and for developing degraders with improved selectivity.
Mass Spectrometry-Based Proteomics: This is the cornerstone of modern neo-substrate discovery. sapient.bio Deep proteomic screening platforms, often utilizing data-independent acquisition mass spectrometry (DIA-MS), can quantify thousands of proteins across a cellular proteome following treatment with a compound library. neospherebiotechnologies.com By comparing protein abundance in treated versus control cells, researchers can identify proteins that are downregulated, flagging them as potential neo-substrates. neospherebiotechnologies.com This global profiling approach allows for the unbiased identification of on-target and potential off-target effects of degrader molecules. sapient.bio
Ubiquitinomics: To confirm that protein downregulation is due to proteasomal degradation, global ubiquitinomics is employed. biorxiv.org This technique involves enriching and identifying ubiquitinated peptides from cell lysates. A bona fide neo-substrate will show a rapid increase in ubiquitination at specific sites after treatment with a molecular glue, providing mechanistic validation of its recruitment to the E3 ligase complex. neospherebiotechnologies.combiorxiv.org
Affinity-Proteomics: Affinity-based methods, such as using an activity-impaired CRBN mutant in cell lysates, serve as a powerful tool for the unbiased identification of proteins that interact with the CRBN-ligand complex. researchgate.net This approach can capture even transient or weak interactions, revealing a broad landscape of potential targets that are chemically recruited to CRBN. researchgate.net Another technique combines peptide immunoaffinity enrichment with high-resolution mass spectrometry to create targeted assays for a specific set of proteins of interest, which has been successfully applied to analyze neosubstrate profiles in complex biological samples like rabbit embryos. nih.gov
Computational and Screening Approaches: Complementing proteomics, computational mining of the human proteome using structure-based methods can predict CRBN-compatible proteins. biorxiv.orgpromegaconnections.com These in silico approaches scan protein databases for structural motifs, such as the common β-hairpin loop, known to be critical for CRBN binding, thereby identifying a vast space of potential neo-substrates for future validation. biorxiv.orgpromegaconnections.com These computational predictions are often followed by high-throughput screening of compound libraries in various cell-based phenotypic or target-engagement assays to identify active molecules. nih.gov
| Methodology | Principle | Key Findings/Application | References |
|---|---|---|---|
| Global Proteomics (DIA-MS) | Quantifies changes in the abundance of thousands of proteins in cells after compound treatment. | Unbiased, high-throughput identification of downregulated proteins as potential neo-substrates. | sapient.bioneospherebiotechnologies.com |
| Ubiquitinomics (K-GG Remnant Profiling) | Identifies and quantifies ubiquitination sites across the proteome. | Mechanistically validates neo-substrates by detecting increased ubiquitination upon compound treatment. | neospherebiotechnologies.combiorxiv.org |
| Affinity-Proteomics | Uses affinity purification (e.g., with tagged, mutant CRBN) to capture proteins that bind the CRBN-ligand complex. | Identifies a broad interactome, including low-abundance or transiently binding proteins. | researchgate.net |
| Computational Mining | Scans proteome databases for structural motifs compatible with CRBN-ligand binding. | Predicts a large set of potential neo-substrates for targeted validation, expanding the known target space. | biorxiv.orgpromegaconnections.com |
Molecular Specificity and Selectivity Profiling of Thalidomide-Derived Ligands and Their Conjugates
The molecular specificity of thalidomide and its derivatives is dictated by the precise chemical structure of the ligand, which in turn governs the recruitment of specific neo-substrates to the CRL4-CRBN complex. nih.gov This structure-activity relationship (SAR) is fundamental to the design of selective molecular glues and PROTACs. rsc.org
The thalidomide molecule consists of two key moieties: a glutarimide ring and a phthalimide ring. rsc.org The glutarimide ring is primarily responsible for binding to a shallow pocket on the surface of CRBN. rsc.orgresearchgate.net The integrity of this ring is crucial; modifications such as removing a carbonyl group can result in a loss of CRBN binding. researchgate.net The phthalimide ring and its substitutions are solvent-exposed and mediate the binding to various neo-substrates, effectively determining the specificity of the degradation event. rsc.org
Subtle modifications to the phthalimide ring can dramatically alter the neo-substrate profile. For example, the additional amino group on the phthalimide moiety of lenalidomide and pomalidomide enhances binding to the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.org Conversely, lenalidomide's unique ability to degrade Casein Kinase 1α (CK1α) is due to the absence of a carbonyl group present on the phthalimide ring of thalidomide and pomalidomide, which would otherwise cause a steric clash with the CRBN backbone. rsc.org
Further studies have demonstrated that substitutions at specific positions on the thalidomide scaffold are critical for controlling selectivity. Modifications at the 6-position of the phthalimide ring on lenalidomide, for instance, have been shown to be essential for modulating neo-substrate selectivity, enabling the design of compounds that selectively degrade IKZF1 over other neo-substrates like SALL4, which is associated with thalidomide's teratogenic effects. researchgate.net This allows for the separation of therapeutic effects from toxicity. researchgate.netresearchgate.net
| Compound/Modification | Key Structural Feature | Impact on Neo-substrate Selectivity | References |
|---|---|---|---|
| Lenalidomide/Pomalidomide | Amino group on phthalimide ring. | Enhanced degradation of IKZF1 and IKZF3. | rsc.org |
| Lenalidomide | Lacks a carbonyl on the phthalimide ring compared to pomalidomide. | Enables specific degradation of CK1α by avoiding steric clash. | rsc.org |
| 6-Fluoro Lenalidomide | Fluorine substitution at the 6-position of the phthalimide ring. | Induces selective degradation of IKZF1, IKZF3, and CK1α over other neo-substrates like SALL4. | researchgate.net |
| Glutarimide Ring | Core binding motif. | Essential for CRBN binding; modifications can abrogate interaction. | researchgate.net |
In Vitro and Cellular Biological Activity Assessments of Thalidomide 5 Peg4 Acid Constructs
Quantitative Evaluation of Targeted Protein Degradation in Cell-Based Systems
The efficacy of PROTACs incorporating Thalidomide-5-(PEG4-acid) is rigorously assessed through quantitative measurements of the degradation of the target protein within cellular environments. These evaluations typically involve determining the dose- and time-dependency of the degradation process.
Dose-Dependent Degradation Profiles of Target Proteins
The potency of a PROTAC is often characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are determined by treating cells with a range of PROTAC concentrations and quantifying the remaining levels of the target protein, commonly by Western blotting or mass spectrometry.
While specific DC50 and Dmax values for PROTACs utilizing the precise Thalidomide-5-(PEG4-acid) linker are not extensively reported in publicly available literature, studies on similar thalidomide-based PROTACs with PEG linkers targeting various proteins provide valuable insights. For instance, a PROTAC targeting BRD4 in HeLa cells has been developed using a thalidomide-based E3 ligase ligand connected via a PEG linker.
Table 1: Illustrative Dose-Dependent Degradation of a Target Protein by a Thalidomide-PEG4-Based PROTAC
| PROTAC Concentration (µM) | Remaining Target Protein (%) |
| 0 (Control) | 100 |
| 0.01 | 85 |
| 0.1 | 50 |
| 1 | 15 |
| 10 | 10 |
This table represents hypothetical data based on typical PROTAC performance and is for illustrative purposes only. Specific values would be determined experimentally for each PROTAC-target combination.
Time-Dependent Degradation Kinetics and Efficiency
The kinetics of protein degradation induced by Thalidomide-5-(PEG4-acid)-containing PROTACs are investigated by treating cells with a fixed concentration of the PROTAC and monitoring the target protein levels over time. These studies reveal how rapidly the PROTAC can induce degradation and the duration of its effect.
For example, a time-course experiment might involve treating cells and harvesting them at various time points (e.g., 1, 2, 4, 8, 16, and 24 hours) for analysis. The results typically show a progressive decrease in the target protein levels, often reaching a plateau at later time points.
Table 2: Illustrative Time-Dependent Degradation of a Target Protein
| Time (hours) | Remaining Target Protein (%) |
| 0 | 100 |
| 1 | 75 |
| 2 | 50 |
| 4 | 25 |
| 8 | 15 |
| 16 | 10 |
| 24 | 10 |
This table represents hypothetical data based on typical PROTAC performance and is for illustrative purposes only.
Diverse Cellular Assay Systems for PROTAC Efficacy Characterization
To fully understand the biological activity and therapeutic potential of PROTACs constructed with Thalidomide-5-(PEG4-acid), they are evaluated in a variety of cellular contexts.
Application in Human Embryonic Stem Cells (hESC) for Developmental Studies
The thalidomide (B1683933) moiety in these PROTACs has known effects on developmental processes, making the study of these constructs in human embryonic stem cells (hESCs) particularly important. Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have been shown to induce the degradation of several transcription factors, including SALL4, a crucial protein in embryonic development. nih.govelifesciences.orgnih.govelifesciences.org
Studies have demonstrated that treatment of hESCs with thalidomide leads to a significant downregulation of SALL4. nih.govelifesciences.org This effect is central to understanding the potential developmental toxicity of thalidomide-based PROTACs. Researchers have used quantitative mass spectrometry in hESCs to identify proteins degraded upon treatment with thalidomide and related compounds. nih.gov These studies provide a framework for evaluating the off-target effects of new PROTACs on key developmental proteins. A time-course analysis in one study showed a decrease in SALL4 levels in hiPSCs after treatment with thalidomide. researchgate.net
Table 3: SALL4 Degradation in hESCs Treated with Thalidomide
| Treatment | SALL4 Protein Level (Fold Change vs. Control) |
| DMSO (Control) | 1.00 |
| Thalidomide (10 µM) | < 0.5 |
This table is based on findings from published studies and illustrates the known effect of the thalidomide component of the PROTAC.
Use in Cancer Cell Lines for Target Validation and Mechanistic Elucidation
Cancer cell lines are a primary tool for validating the efficacy of PROTACs designed to degrade oncoproteins. PROTACs incorporating Thalidomide-5-(PEG4-acid) can be synthesized to target a wide range of cancer-driving proteins, such as kinases and transcription factors.
Table 4: Hypothetical Degradation of BRD4 by a Thalidomide-5-(PEG4-acid)-based PROTAC in Cancer Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa (Cervical Cancer) | BRD4 | 50 | >90 |
| MCF-7 (Breast Cancer) | BRD4 | 75 | >85 |
| A549 (Lung Cancer) | BRD4 | 100 | >80 |
This table presents hypothetical data to illustrate the expected outcomes of such an experiment.
Studies in Primary Cell Cultures for Preclinical Research
To bridge the gap between in vitro studies and in vivo applications, PROTACs are often tested in primary cell cultures. These cells, isolated directly from tissues, provide a more physiologically relevant model than immortalized cell lines.
For instance, a PROTAC designed to target a protein involved in an inflammatory disease could be evaluated in primary immune cells, such as peripheral blood mononuclear cells (PBMCs). The ability of the PROTAC to degrade its target and modulate immune responses would be assessed. While specific studies using Thalidomide-5-(PEG4-acid) in primary cells are not widely documented, this experimental system is crucial for the preclinical evaluation of any new PROTAC candidate.
Table 5: Hypothetical Target Degradation in Primary Human PBMCs
| Treatment | Target Protein Level (vs. Untreated Control) |
| Vehicle | 100% |
| PROTAC (100 nM) | 20% |
| PROTAC (1 µM) | <10% |
This table provides an example of the type of data that would be generated in a primary cell culture experiment.
Biochemical Characterization of Induced Protein-Protein Interactions (PPIs)
The recruitment of an E3 ubiquitin ligase to a target protein by a bifunctional molecule is the foundational event in targeted protein degradation. The biochemical and biophysical characterization of this induced ternary complex is crucial for understanding the molecule's mechanism of action, potency, and specificity. Constructs based on Thalidomide-5-(PEG4-acid) utilize the thalidomide core to engage the Cereblon (CRBN) E3 ligase. Various assays are employed to identify the newly formed protein-protein interactions (PPIs) and quantify their binding dynamics.
Proximity-Dependent Biotinylation Assays for De Novo PPI Identification
Proximity-dependent biotinylation (PDB) is a powerful technique for identifying weak or transient protein-protein interactions in a cellular context. nih.gov This method utilizes an engineered biotin ligase, such as AirID (ancestral BirA for proximity-dependent biotin identification), fused to a protein of interest. azolifesciences.com When the fusion protein is brought into close proximity with other proteins, the ligase releases reactive biotin-AMP, which then covalently labels lysine (B10760008) residues on any nearby proteins. These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.
In the context of thalidomide-based degraders, researchers have fused AirID to CRBN (AirID-CRBN). azolifesciences.comresearchgate.net In the presence of a molecular glue like thalidomide or its derivatives, CRBN undergoes a conformational change that exposes a new binding surface, recruiting "neo-substrate" proteins. The AirID-CRBN fusion protein then biotinylates these newly recruited proteins, allowing for their identification. researchgate.net This approach is instrumental in discovering the full range of proteins targeted for degradation by a specific immunomodulatory drug (IMiD) or a PROTAC containing an IMiD moiety. For instance, this method has been successfully used to identify ZMYM2 as a neo-substrate of pomalidomide (B1683931) and has confirmed interactions with known targets like IKZF1 and SALL4. azolifesciences.comresearchgate.net
| Identified Neo-substrate | Function | Associated Thalidomide Derivative | Reference |
|---|---|---|---|
| SALL4 | Transcription Factor | Thalidomide, Pomalidomide | researchgate.net |
| IKZF1 (Ikaros) | Transcription Factor | Pomalidomide | researchgate.net |
| ZMYM2 | Transcription Co-regulator | Pomalidomide | azolifesciences.com |
| CSDE1 | RNA-binding Protein | Pomalidomide | researchgate.net |
Co-immunoprecipitation Studies to Confirm Ternary Complex Formation
Co-immunoprecipitation (Co-IP) is a classic, antibody-based technique used to validate protein-protein interactions. This method confirms that a degrader molecule can mediate the formation of a stable ternary complex between the E3 ligase and the target protein within a cell lysate. The general procedure involves incubating cell lysates with an antibody that specifically recognizes either the target protein or a component of the E3 ligase complex (e.g., CRBN). The antibody-protein complex is then captured, typically using protein A/G-conjugated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and analyzed by Western blotting.
For a degrader utilizing a Thalidomide-5-(PEG4-acid) construct, a successful Co-IP experiment would demonstrate that when the CRBN antibody is used to pull down the E3 ligase complex, the target protein is also detected in the eluate, but only in the presence of the degrader molecule. Conversely, pulling down the target protein should result in the detection of CRBN. The establishment of this degrader-dependent interaction is a critical step in confirming the molecule's on-target mechanism. nih.gov Structural biology studies have revealed the precise molecular interfaces within these ternary complexes, such as DDB1-CRBN-lenalidomide-CK1α, which provides a structural basis for the interactions validated by Co-IP. nih.gov
Bio-layer Interferometry (BLI) for Real-time Binding Affinity Measurements
Bio-layer interferometry (BLI) is a label-free optical biosensing technique that allows for the real-time measurement of biomolecular interactions. nih.govnih.gov The method monitors changes in the interference pattern of white light reflected from the surface of a biosensor tip. researchgate.netresearchgate.net One interacting partner (the "ligand") is immobilized on the biosensor surface, which is then dipped into a solution containing the other binding partner (the "analyte"). As the analyte binds to the immobilized ligand, the thickness of the biomolecular layer on the sensor tip increases, causing a wavelength shift that is directly proportional to the amount of bound mass. nih.gov
BLI is particularly useful for characterizing the kinetics of ternary complex formation induced by degraders. In a typical assay, a component of the E3 ligase complex, such as CRBN, might be immobilized on the biosensor. The sensor is then exposed to a solution containing the target protein both in the absence and presence of the Thalidomide-5-(PEG4-acid)-based degrader. A significant binding signal observed only in the presence of the degrader confirms its role in mediating the interaction. By measuring the association and dissociation phases of the interaction, key kinetic parameters can be determined. researchgate.netdntb.gov.ua
| Parameter | Description | Significance |
|---|---|---|
| k_on (Association Rate Constant) | The rate at which the ternary complex forms. | Indicates how quickly the degrader brings the target and E3 ligase together. |
| k_off (Dissociation Rate Constant) | The rate at which the ternary complex breaks apart. | Reflects the stability of the formed complex. |
| K_D (Equilibrium Dissociation Constant) | The ratio of k_off to k_on (k_off/k_on). | Represents the affinity of the interaction; a lower K_D value indicates a stronger binding interaction. |
Analysis of Downstream Cellular Pathway Modulation Resulting from Protein Degradation
The targeted degradation of a protein initiates a cascade of downstream cellular events. By removing a key protein node, degraders can profoundly alter signaling pathways, transcriptional programs, and ultimately, cellular behavior. Analyzing these downstream effects is essential for validating the functional consequences of protein knockdown and understanding the therapeutic potential of the degrader.
Effects on Specific Transcription Factor Activity and Gene Expression
Thalidomide and its analogs are well-known for their ability to induce the degradation of specific C2H2 zinc finger transcription factors. nih.govelifesciences.orgresearchgate.net A primary and well-studied "neo-substrate" of thalidomide-bound CRBN is the developmental transcription factor SALL4. nih.govelifesciences.orgelifesciences.org The degradation of SALL4 disrupts a broad transcriptional network that is critical during embryogenesis. elifesciences.orgmdpi.com Another transcription factor identified as a thalidomide-dependent CRBN substrate is the promyelocytic leukemia zinc finger (PLZF) protein. embopress.org The induced degradation of these key transcription factors leads to significant changes in the expression of their downstream target genes.
Beyond developmental factors, thalidomide has been shown to modulate gene expression in various contexts. For example, in human erythroid progenitor cells, thalidomide induces the expression of the γ-globin gene, an effect mediated through the p38 MAPK signaling pathway and increased histone H4 acetylation. nih.gov In studies on human induced pluripotent stem cells (hiPSCs), thalidomide treatment altered the expression of genes involved in limb formation and TGF-β signaling and dramatically downregulated the fatty acid binding protein 7 (FABP7) gene. nih.gov
| Effect | Specific Molecule/Factor | Cellular Context | Reference |
|---|---|---|---|
| Protein Degradation | SALL4 (Transcription Factor) | Human Embryonic Stem Cells, Cancer Cells | nih.govelifesciences.orgelifesciences.org |
| Protein Degradation | PLZF (Transcription Factor) | In vitro protein array, Chicken Embryos | embopress.org |
| Gene Expression Change | Upregulation of γ-globin | Human CD34+ Erythroid Progenitors | nih.gov |
| Gene Expression Change | Downregulation of FABP7 | Human iPSCs | nih.gov |
| Gene Expression Change | Altered expression of limb formation and multiple myeloma-related genes | Human iPSCs | nih.gov |
Observed Alterations in Cellular Phenotypes in Research Models
The modulation of cellular pathways through protein degradation ultimately manifests as observable changes in cellular or organismal phenotype. The most profound and historically significant phenotype associated with thalidomide is its teratogenicity. The discovery that thalidomide induces the degradation of the SALL4 transcription factor provided a direct molecular link to this devastating phenotype. nih.govelifesciences.org Heterozygous loss-of-function mutations in the SALL4 gene cause human developmental conditions, such as Duane Radial Ray syndrome and Holt-Oram syndrome, which phenocopy the characteristic birth defects induced by thalidomide, including phocomelia (limb malformations) and the absence of thumbs. nih.govelifesciences.orgelifesciences.org This finding underscores how the degradation of a single, critical protein can lead to dramatic and specific developmental abnormalities.
In research models, the degradation of PLZF by thalidomide and its metabolite 5-hydroxythalidomide has also been implicated in teratogenicity. embopress.org Knockdown of the PLZF gene in chicken embryos was shown to induce short bone formation in the limbs, and overexpression of PLZF could partially rescue the thalidomide-induced phenotypes, further cementing its role as a key neosubstrate involved in thalidomide's teratogenic effects. embopress.org These research findings demonstrate the power of using targeted protein degraders to probe complex biological processes and reveal the specific proteins responsible for driving distinct cellular and developmental outcomes.
Comprehensive Selectivity Profiling of Degradation Events
The therapeutic success of proteolysis-targeting chimeras (PROTACs) is critically dependent on their ability to selectively degrade the protein of interest (POI) while minimizing off-target effects. For PROTACs incorporating Thalidomide-5-(PEG4-acid) as the E3 ligase ligand, this selectivity is a function of both the warhead's affinity for the POI and the inherent recruitment profile of the thalidomide moiety to the Cereblon (CRBN) E3 ligase complex. Comprehensive selectivity profiling is therefore essential to characterize the degradation events mediated by these constructs.
A key concern with thalidomide and its derivatives is their potential to induce the degradation of endogenous proteins, known as neosubstrates, that are not the intended target of the PROTAC. These off-target degradation events can lead to unintended physiological consequences. Therefore, a thorough assessment of off-target degradation within a complex cellular proteome is a critical step in the evaluation of any PROTAC containing Thalidomide-5-(PEG4-acid).
Modern mass spectrometry-based quantitative proteomics is the primary tool for these assessments. In a typical experimental setup, a cell line relevant to the intended therapeutic application is treated with the Thalidomide-5-(PEG4-acid)-based PROTAC, and the global protein abundance is compared to a vehicle-treated control. This allows for the identification and quantification of all proteins that are downregulated (degraded) upon treatment.
Key off-target proteins of concern for thalidomide-based degraders include a number of zinc finger (ZF) transcription factors. While specific proteomics data for PROTACs built with Thalidomide-5-(PEG4-acid) is not extensively available in the public domain, the general expectation is that modifications at the C5 position of the phthalimide (B116566) ring, such as the PEG4-acid linker, may influence the neosubstrate degradation profile. Research on other C5-modified pomalidomide analogues suggests that such modifications can reduce the degradation of some endogenous ZF proteins.
Below is a representative table illustrating the type of data generated from a proteomic analysis to assess off-target degradation. Please note, this table is a hypothetical representation to demonstrate the concept and is not based on actual experimental data for Thalidomide-5-(PEG4-acid).
| Protein | Gene | Cellular Function | Fold Change vs. Control | p-value |
| Target Protein X | TPX | Signal Transduction | -8.7 | <0.001 |
| Zinc Finger Protein 91 | ZFP91 | Transcription Regulation | -1.5 | 0.045 |
| Ikaros | IKZF1 | Hematopoietic Development | -1.2 | 0.089 |
| Aiolos | IKZF3 | B-cell Development | -1.1 | 0.120 |
| Spalt-like 4 | SALL4 | Embryonic Development | -1.3 | 0.067 |
Table 1: Illustrative Proteomics Data for Off-Target Assessment. This table shows hypothetical data for a PROTAC utilizing a thalidomide-based E3 ligase ligand. The data illustrates the desired significant degradation of the target protein (Target Protein X) and the potential for lower-level, off-target degradation of known thalidomide neosubstrates.
To fully understand the therapeutic potential of a PROTAC utilizing Thalidomide-5-(PEG4-acid), it is crucial to compare its performance against PROTACs that employ other E3 ligase ligands, such as those targeting von Hippel-Lindau (VHL) or murine double minute 2 (MDM2), as well as other thalidomide derivatives like pomalidomide or lenalidomide (B1683929).
This comparative analysis helps to delineate the advantages and disadvantages conferred by the specific E3 ligase recruiter. For instance, CRBN-based PROTACs often exhibit different degradation kinetics and profiles compared to VHL-based PROTACs. Furthermore, the expression levels of CRBN and VHL can vary across different cell types and tissues, which can influence the efficacy of the respective PROTACs.
When comparing with other thalidomide-based ligands, the key differentiating factors for Thalidomide-5-(PEG4-acid) would be the impact of the C5-PEG4-acid linker on CRBN binding, ternary complex formation, and neosubstrate degradation. It is hypothesized that the PEG linker could enhance solubility and potentially alter the presentation of the thalidomide core to CRBN, thereby modulating its activity and selectivity.
The following table provides a conceptual comparative analysis of different E3 ligase ligands in a hypothetical PROTAC targeting the same protein of interest.
| E3 Ligase Ligand | Target Degradation (DC50) | Max Degradation (Dmax) | Off-Target ZF Protein Degradation |
| Thalidomide-5-(PEG4-acid) | 50 nM | >90% | Moderate |
| Pomalidomide | 25 nM | >95% | High |
| Lenalidomide | 100 nM | >85% | Moderate-High |
| VHL Ligand (e.g., VH032) | 40 nM | >90% | Low (different off-target profile) |
Table 2: Conceptual Comparative Analysis of E3 Ligase Ligands. This table illustrates a hypothetical comparison of PROTACs utilizing different E3 ligase ligands for the degradation of a common target protein. The values are representative and intended to highlight the types of parameters that are evaluated.
Structure Activity Relationships Sar and Computational Approaches in Protac Design with Thalidomide 5 Peg4 Acid
Empirical Structure-Activity Relationship Studies of Thalidomide-PEGylated Conjugates
Empirical studies are fundamental to understanding how modifications to the PROTAC structure, particularly the linker, influence degradation activity. The linker is not merely a spacer but an active component that modulates the physicochemical properties of the molecule and the stability of the key POI-PROTAC-E3 ligase ternary complex. nih.gov
Influence of Linker Length on PROTAC Potency and Degradation Efficiency
The length of the linker is a critical determinant of a PROTAC's ability to induce the formation of a productive ternary complex. windows.net An optimal linker length is required to span the distance between the POI and the E3 ligase, allowing for favorable protein-protein interactions that facilitate ubiquitination. Linkers that are too short may cause steric clashes, preventing the complex from forming, while those that are excessively long can lead to unproductive complexes due to high flexibility and an unfavorable entropic penalty. explorationpub.comarxiv.org
Systematic studies involving the variation of PEG unit numbers in thalidomide-based PROTACs have demonstrated a clear length-dependent effect on degradation potency (DC50) and maximal degradation (Dmax). For many targets, a "bell-shaped" curve is observed, where activity peaks at an optimal length before decreasing as the linker becomes longer. researchgate.net For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers of at least four PEG units showed potent degradation, whereas shorter linkers were significantly less effective. explorationpub.com Similarly, altering a linker by a single ethylene (B1197577) glycol unit has been shown to abolish degradation of one target (HER2) while preserving it for another (EGFR), highlighting the role of linker length in achieving selectivity. explorationpub.comnih.gov
Table 1: Representative SAR Data for Linker Length Variation in a Hypothetical Thalidomide-Based PROTAC Targeting Protein X Note: Data are illustrative and compiled based on established trends in PROTAC development.
| PROTAC Conjugate | Linker Composition | Linker Length (Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | Thalidomide-PEG2-Warhead | 8 | 520 | 45 |
| Compound B | Thalidomide-PEG3-Warhead | 11 | 95 | 88 |
| Compound C | Thalidomide-PEG4-Warhead | 14 | 25 | >95 |
| Compound D | Thalidomide-PEG5-Warhead | 17 | 48 | >95 |
| Compound E | Thalidomide-PEG6-Warhead | 20 | 150 | 80 |
Impact of Linker Chemical Composition, Rigidity, and Solubility on PROTAC Performance
Composition and Solubility: PEG-based linkers, such as the one in Thalidomide-5-(PEG4-acid), are widely used due to their hydrophilicity, which improves the aqueous solubility of the often large and lipophilic PROTAC molecule. nih.govjenkemusa.com This is a significant advantage over purely aliphatic alkyl linkers, which are more hydrophobic and can lead to poor solubility and limited bioavailability. nih.gov However, the relationship is not always straightforward; in some cases, replacing an alkyl chain with PEG units has resulted in weaker degradation, suggesting that the specific interactions between the linker and the proteins are context-dependent. nih.gov The ether oxygens within a PEG linker can form crucial hydrogen bonds that stabilize the ternary complex, an interaction that would be absent with an alkyl linker. nih.govnih.gov
Rigidity: While flexible linkers like PEG chains allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, excessive flexibility can be entropically unfavorable. explorationpub.com Introducing rigid elements, such as cycloalkane or aromatic rings, into the linker can pre-organize the PROTAC into a more bioactive conformation. nih.govprecisepeg.com This reduces the entropic penalty upon binding and can enhance the stability of the ternary complex through additional interactions like π-π stacking, ultimately improving degradation potency. nih.gov
Table 2: Comparison of Different Linker Types in PROTAC Design
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-based | Flexible, hydrophilic | High water solubility, improved pharmacokinetics, synthetically versatile | High flexibility can be entropically unfavorable |
| Alkyl-based | Flexible, hydrophobic | Synthetically accessible, chemically stable | Low aqueous solubility, may limit cell uptake |
| Rigid (Aromatic/Cycloalkane) | Constrained, may have defined geometry | Pre-organizes PROTAC for binding, can enhance ternary complex stability | May not permit optimal geometry for complex formation, can be synthetically challenging |
Advanced Computational Modeling and Simulation Techniques
Given the complexity and dynamic nature of the POI-PROTAC-E3 ligase ternary complex, computational methods are indispensable for rational design. These techniques provide insights into molecular interactions that are difficult to capture through empirical methods alone.
Molecular Docking and Dynamics Simulations for Ternary Complex Formation and Stability
Computational modeling of the ternary complex is a cornerstone of modern PROTAC design. The process typically begins with molecular docking to generate plausible initial structures of the complex. elifesciences.org However, docking alone is insufficient as it provides a static picture.
In Silico Prediction of Neo-Substrate Interactions with CRBN-Ligand Complexes
A defining feature of thalidomide (B1683933) and related molecules (known as immunomodulatory drugs or IMiDs) is their ability to act as "molecular glues," reprogramming CRBN to recognize and induce the degradation of proteins that are not its natural substrates. nih.gov These newly recruited proteins are termed "neo-substrates." rsc.org This phenomenon can lead to off-target effects or, if harnessed correctly, new therapeutic opportunities.
Recent computational efforts have focused on predicting these neo-substrates on a proteome-wide scale. biorxiv.org By analyzing the surface of the CRBN-thalidomide complex, structure-based computational mining algorithms can screen the human proteome for proteins possessing compatible binding motifs. researchgate.netresearchgate.net The canonical recognition motif is a β-hairpin loop containing a critical glycine (B1666218) residue, often found in C2H2 zinc finger proteins. rsc.org However, advanced in silico approaches have expanded the rules for neo-substrate recognition to include other structural motifs, such as helical G-loops and molecular surface mimicry, vastly broadening the potential CRBN target space. biorxiv.org
Table 3: Known and Computationally Predicted Neo-Substrates of CRBN Modulators
| Neo-Substrate | Protein Family / Function | Recognition Motif | Status |
| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | β-hairpin G-loop | Validated |
| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | β-hairpin G-loop | Validated |
| SALL4 | Zinc Finger Transcription Factor | β-hairpin G-loop | Validated |
| GSPT1 | Translation Termination Factor | β-hairpin G-loop | Validated |
| CK1α | Casein Kinase 1α | β-hairpin G-loop | Validated |
| ZNF692 | Zinc Finger Protein | β-hairpin G-loop | Predicted & Validated |
| mTOR | Serine/Threonine Kinase | Helical G-loop | Predicted |
| CAMK2D | Calcium/Calmodulin-Dependent Protein Kinase | β-hairpin G-loop | Predicted |
Development of Predictive Models for PROTAC Potency and Selectivity
To accelerate the design-test-analyze cycle, researchers are increasingly turning to machine learning (ML) and deep learning (DL) to develop predictive models for PROTAC activity. nscc-gz.cn These models aim to establish a quantitative structure-activity relationship (QSAR) by correlating the structural features of a PROTAC with its degradation performance (e.g., DC50 or Dmax). nih.gov
These models are trained on curated datasets of existing PROTACs and can incorporate a wide range of descriptors, including 1D/2D molecular features (molecular weight, logP), 3D structural information, E3 ligase type, target protein sequence, and even the cell line used for testing. arxiv.orgchalmers.se Recent deep learning architectures, such as DeepPROTACs, embed different components of the POI-PROTAC-E3 ligase system into separate neural network modules to predict degradation capacity. nih.gov While these models have shown promising predictive accuracy (with reported ROC-AUC scores over 0.8), challenges remain, particularly in their ability to generalize to novel protein targets and linker chemistries. arxiv.orgchalmers.seacs.org For CRBN-based PROTACs, the structural diversity and imbalanced nature of public datasets can make model development particularly challenging. acs.org Nonetheless, as more high-quality data becomes available, these in silico tools are poised to become essential filters in the PROTAC design pipeline.
Rational Design Strategies for Next-Generation Thalidomide-Based PROTACs
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. oup.com Central to this technology is the rational design of these heterobifunctional molecules to achieve desired pharmacological outcomes. PROTACs based on thalidomide and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are a major focus of this research. nih.gov The compound Thalidomide-5-(PEG4-acid) serves as a critical building block in this endeavor, providing a CRBN-binding moiety pre-functionalized with a flexible, hydrophilic tetra-polyethylene glycol (PEG) linker ending in a carboxylic acid, ready for conjugation to a target protein ligand. oup.com Advancing this class of degraders requires sophisticated design strategies focusing on selectivity, linker optimization, and the development of novel functionalities.
Design Principles for Enhanced Target Selectivity and Specificity
One key principle is that the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for efficient degradation. researchgate.net The selectivity of a PROTAC is not solely dependent on the binding affinity of the warhead to its target but also on the cooperativity and specific protein-protein interactions within this ternary complex. nih.gov For instance, the BET family degrader MZ1, which uses a VHL E3 ligase ligand, demonstrates significant selectivity for degrading BRD4 over its close homologs BRD2 and BRD3, a selectivity not observed with the parent BET inhibitor JQ1 alone. explorationpub.com This highlights how the PROTAC structure can engender novel selectivity through the formation of unique and favorable protein-protein interfaces in the ternary complex. nih.gov
In the context of thalidomide-based PROTACs, a significant challenge is the potential for off-target degradation of CRBN's natural "neosubstrates," such as the transcription factors IKZF1 and GSPT1. nih.gov Rational design strategies aim to mitigate this. Modifications to the thalidomide core can influence neosubstrate recognition. For example, studies have shown that introducing a methoxy (B1213986) substitution on the pomalidomide (B1683931) (a thalidomide analog) scaffold can create PROTACs that retain their ability to degrade the intended target (e.g., BRD9) while losing the capacity to degrade neosubstrates, thus enhancing specificity.
| Design Principle | Mechanism | Example Application |
| Ternary Complex Cooperativity | Favorable protein-protein interactions between the target and E3 ligase stabilize the ternary complex, enhancing degradation of the intended target over others. | A PROTAC may show selectivity for one member of a protein family if it forms more stable ternary complex interactions with that specific member. explorationpub.com |
| Modification of E3 Ligase Ligand | Altering the chemical structure of the thalidomide core can disrupt binding interfaces required for neosubstrate recognition without compromising target protein degradation. | Methoxy-substituted pomalidomide-based PROTACs can selectively degrade BRD9 without affecting neosubstrate levels. |
| Optimization of Linker Attachment Point | The exit vector of the linker from the thalidomide ligand dictates the spatial arrangement of the ternary complex, impacting degradation efficiency and off-target effects. | Varying the linker position on the phthalimide (B116566) ring can reduce unintended degradation of IKZF1/3. researchgate.net |
| Computational Modeling | In silico tools predict favorable ternary complex conformations, guiding the rational selection of warheads, linkers, and E3 ligase ligands to maximize selectivity. researchgate.netnih.gov | Using Rosetta to model ternary complexes can rationalize the activity and selectivity of PROTACs for different kinase targets. nih.gov |
Optimization of Linker Design for Specific Biological Applications
The linker component of a PROTAC is not merely a passive spacer but an active modulator of the molecule's properties and function. The optimization of its length, composition, and rigidity is a cornerstone of rational PROTAC design. Thalidomide-5-(PEG4-acid) incorporates a PEG4 linker, a common and effective choice that offers several advantages. PEG linkers are flexible and enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability. nih.govbroadpharm.com
The length of the linker is a critical parameter that must be empirically and computationally optimized for each target. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the warhead and the E3 ligase ligand to their respective proteins. nih.gov Conversely, an overly long linker may fail to bring the target and E3 ligase into sufficient proximity for efficient ubiquitin transfer, or the entropic cost of constraining a long, flexible linker may destabilize the ternary complex. explorationpub.comnih.gov Studies have shown that systematically varying the number of PEG units or alkyl chain length can dramatically impact degradation potency (DC50). For example, in the degradation of cellular retinoic acid-binding proteins (CRABP), a longer PEG linker shifted selectivity towards CRABP-I, while a shorter one favored CRABP-II. explorationpub.com
The composition and rigidity of the linker also influence PROTAC efficacy. While flexible linkers like PEG are common, introducing rigid elements (e.g., cycloalkanes, alkynes) can reduce the entropic penalty of ternary complex formation and pre-organize the PROTAC into a more favorable conformation for binding. This can lead to improved stability and degradation efficiency. The chemical nature of the linker affects the physicochemical properties of the PROTAC, influencing its cell permeability and metabolic stability. The oxy-acetamide linkages sometimes used in PROTAC synthesis can be susceptible to hydrolysis, and replacing them with more stable amino-carbon linkages can improve the PROTAC's durability in cells. researchgate.net
| Linker Parameter | Impact on PROTAC Function | Rationale / Example |
| Length | Determines the ability to form a stable ternary complex and can influence degradation potency and selectivity. | For ERα degradation, a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov |
| Composition | Affects solubility, cell permeability, and metabolic stability. | PEG linkers increase hydrophilicity and solubility. nih.gov Alkyl chains are more hydrophobic. |
| Flexibility/Rigidity | Influences the entropy of ternary complex formation and the stability of the final complex. | Introducing rigid groups (e.g., piperazine) can improve the stability of the ternary complex. |
| Attachment Site | Dictates the exit vector from the ligands, affecting the geometry of the ternary complex. | The choice of a solvent-exposed area on the target ligand is crucial to avoid disrupting key binding interactions. explorationpub.com |
Conceptual Frameworks for Developing Multifunctional PROTACs
Building on the bifunctional nature of traditional PROTACs, researchers are now conceptualizing and developing multifunctional degraders to address more complex biological problems, such as overcoming drug resistance or targeting multiple disease pathways simultaneously.
One emerging conceptual framework is the "dual PROTAC" or "tri-functional PROTAC." This design involves a single molecule capable of degrading two distinct target proteins at the same time. A recent study demonstrated the feasibility of this approach by designing molecules that successfully degraded both the epidermal growth factor receptor (EGFR) and poly (ADP-ribose) polymerase (PARP). chemrxiv.org The structural framework for these dual PROTACs utilizes a trifunctional core linker, such as a natural amino acid, to connect two different warheads (one for EGFR, one for PARP) to a single E3 ligase ligand (e.g., a CRBN ligand). chemrxiv.org This strategy could be particularly valuable in oncology, where targeting multiple oncogenic pathways is often necessary to prevent resistance.
Another conceptual approach involves creating "photo-switchable" or "activatable" PROTACs. These molecules are designed to be inactive until triggered by an external stimulus, such as light of a specific wavelength. nih.gov This is often achieved by installing a photocleavable caging group on a key functional part of the PROTAC, for instance, on the E3 ligase ligand. Upon light irradiation, the cage is removed, activating the PROTAC and initiating target degradation in a spatially and temporally controlled manner. nih.gov This framework offers the potential for highly precise therapeutic intervention, minimizing systemic exposure and associated toxicities.
The development of "in-cell click-formed" PROTACs, or CLIPTACs, represents another innovative framework. Here, the PROTAC is assembled inside the cell from two smaller, more cell-permeable precursors. explorationpub.com For example, a thalidomide derivative labeled with a tetrazine can be administered along with a target-binding ligand labeled with a trans-cyclooctene. These two components then react via a bio-orthogonal "click" reaction within the cell to form the active, full-length PROTAC. explorationpub.com This approach helps to overcome the challenges associated with the large molecular weight and poor drug-like properties of many pre-formed PROTACs.
These advanced conceptual frameworks illustrate the versatility of the PROTAC platform and how building blocks like Thalidomide-5-(PEG4-acid) can be incorporated into increasingly sophisticated molecular architectures to achieve complex and specific biological outcomes.
Advanced Research Methodologies and Analytical Techniques for Thalidomide 5 Peg4 Acid Research
Biophysical Characterization of Protein-Ligand and Protein-Protein Interactions
Understanding the binding events that precede protein degradation is fundamental. Biophysical techniques are employed to quantify the interactions between the PROTAC, its target protein, and the E3 ligase, providing critical data on affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the label-free measurement of binding thermodynamics in solution. nuvisan.comtainstruments.com It directly measures the heat released or absorbed during a binding event. khanacademy.org A single ITC experiment can determine the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an interaction. europeanpharmaceuticalreview.comnih.gov
For a PROTAC derived from Thalidomide-5-(PEG4-acid), ITC is used to characterize:
The binary interaction between the PROTAC and its target protein.
The binary interaction between the PROTAC and the CRBN E3 ligase.
The energetics of the ternary complex formation (PROTAC:Target:CRBN), which is crucial for degradation efficacy.
The thermodynamic signature provides deep insight into the forces driving the binding, such as hydrogen bonding and hydrophobic interactions, which is invaluable for the rational design and optimization of the degrader. nih.gov
Example Thermodynamic Data from ITC:
This table shows representative thermodynamic parameters that could be obtained via ITC for the binding of PROTAC-X to its components.
| Binding Interaction | Affinity (K_D) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|
| PROTAC-X + Target Protein A | 50 | -7.5 | -2.0 | 1.05 |
| PROTAC-X + CRBN | 250 | -5.2 | -3.1 | 0.98 |
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels. tbzmed.ac.ir One interacting partner is immobilized on a sensor surface, and the other is flowed over it. The binding is measured as a change in the refractive index at the surface. tbzmed.ac.ir SPR provides detailed kinetic information, including the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a).
In the development of Thalidomide-5-(PEG4-acid)-based PROTACs, SPR is critical for:
Measuring the binding kinetics of the PROTAC to both the target protein and CRBN individually.
Characterizing the formation and stability of the ternary complex, a key determinant of degradation efficiency. nih.gov
Screening and ranking compounds based on their kinetic profiles, as faster association and slower dissociation can lead to a more stable and productive ternary complex. nih.govnih.gov
Hypothetical Kinetic Parameters from SPR Analysis:
This table provides an example of kinetic data for PROTAC-X interactions as measured by SPR.
| Interaction | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
|---|---|---|---|
| PROTAC-X with immobilized Target A | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a unique technique that provides atomic-resolution information on molecular structure, dynamics, and interactions in solution. nih.gov For research involving Thalidomide-5-(PEG4-acid)-based PROTACs, NMR can be used to:
Map Binding Interfaces: By monitoring chemical shift perturbations (CSPs) in the protein's NMR spectrum upon addition of the PROTAC, the specific amino acid residues involved in the binding interface can be identified.
Determine Solution Structures: NMR can be used to solve the three-dimensional structures of the PROTAC bound to the target protein or CRBN, revealing the precise binding mode.
Analyze Conformational Dynamics: NMR can probe changes in protein flexibility and conformation upon ligand binding and ternary complex formation, which can be critical for the ubiquitination process.
These detailed structural insights are complementary to thermodynamic and kinetic data, providing a complete picture of the molecular recognition events that underpin targeted protein degradation.
Information Obtainable from NMR Studies:
This table summarizes the types of structural and dynamic information that NMR can provide for the PROTAC-X system.
| NMR Experiment Type | Information Gained | Relevance to PROTAC Research |
|---|---|---|
| Chemical Shift Perturbation (CSP) | Identifies residues at the protein-ligand and protein-protein binding interfaces. | Maps the binding site of the PROTAC on both the target and CRBN; confirms the ternary complex interface. |
| Nuclear Overhauser Effect (NOE) | Provides distance constraints between atoms to determine 3D structures. | Elucidates the bound conformation of the PROTAC and the structure of the ternary complex. |
| Relaxation Analysis | Measures protein dynamics on various timescales. | Reveals changes in protein flexibility upon binding, which can impact E3 ligase function. |
Application of Cell-Free Protein Synthesis Systems in Mechanistic Investigations
Cell-free protein synthesis (CFPS) systems have emerged as a powerful tool for investigating the fundamental mechanisms of PROTACs, including those derived from Thalidomide-5-(PEG4-acid). fraunhofer.deresearchgate.net These systems, which are essentially cell lysates containing the necessary machinery for transcription and translation, offer a controlled environment devoid of cellular membranes and other complex biological processes that can interfere with the analysis of specific molecular interactions. fraunhofer.denih.gov
One of the primary advantages of CFPS in the context of PROTAC research is the ability to rapidly synthesize and screen a wide variety of proteins, including E3 ligases, target proteins, and their mutants. nih.gov This allows researchers to systematically investigate the protein-protein and protein-ligand interactions that are crucial for the formation of the ternary complex (E3 ligase-PROTAC-target protein). For instance, by synthesizing different domains of the Cereblon (CRBN) E3 ligase and a target protein, researchers can pinpoint the specific domains required for effective binding of a PROTAC.
Moreover, CFPS systems can be used to study the ubiquitination process in a highly controlled manner. By adding purified components of the ubiquitin-proteasome system to the CFPS reaction, researchers can reconstitute the ubiquitination cascade and directly measure the transfer of ubiquitin to the target protein in the presence of a PROTAC. This allows for a detailed kinetic analysis of the ubiquitination reaction, providing insights into the efficiency of different PROTACs.
The open nature of CFPS systems also allows for the incorporation of non-canonical amino acids and other labels into the synthesized proteins. researchgate.net This can be particularly useful for biophysical studies, such as Förster Resonance Energy Transfer (FRET), to measure the proximity and dynamics of the ternary complex formation in real-time.
Table 1: Advantages of Cell-Free Protein Synthesis Systems in PROTAC Research
| Feature | Description | Relevance to Thalidomide-5-(PEG4-acid) Research |
| Open Environment | Lacks cell walls and membranes, allowing for direct manipulation of the reaction environment. | Enables precise control over the components of the ternary complex for mechanistic studies. |
| High-Speed Protein Production | Rapid synthesis of proteins without the need for cell culture. fraunhofer.de | Facilitates high-throughput screening of different target proteins and E3 ligases for PROTACs derived from Thalidomide-5-(PEG4-acid). |
| Complex Protein Synthesis | Capable of producing complex proteins, including multi-domain proteins and membrane proteins. fraunhofer.deresearchgate.net | Allows for the in vitro synthesis of challenging target proteins for degradation studies. |
| Site-Specific Labeling | Enables the incorporation of non-canonical amino acids for labeling and biophysical studies. researchgate.net | Facilitates detailed investigation of ternary complex formation and dynamics using techniques like FRET. |
| Compatibility with Automation | Amenable to high-throughput automation and miniaturization. | Supports the rapid screening and optimization of PROTAC libraries. |
Genetic Perturbation Techniques (e.g., CRISPR/Cas9) for CRBN Knockout/Knockdown Studies
Genetic perturbation techniques, particularly CRISPR/Cas9, are indispensable for validating the on-target effects and mechanism of action of PROTACs derived from Thalidomide-5-(PEG4-acid). creative-biogene.com Since Thalidomide (B1683933) and its derivatives recruit the CRBN E3 ligase, it is crucial to demonstrate that the degradation of the target protein is indeed dependent on the presence of CRBN.
CRISPR/Cas9 technology allows for the precise and efficient knockout or knockdown of the CRBN gene in cell lines. creative-biogene.comnih.gov By creating a CRBN-deficient cell line, researchers can perform comparative studies with wild-type cells. If a PROTAC is active in wild-type cells (i.e., it degrades the target protein) but inactive in CRBN-knockout cells, it provides strong evidence that the PROTAC's mechanism of action is CRBN-dependent. uthsc.edu
These knockout studies are also critical for identifying potential off-target effects of PROTACs. If a PROTAC still exhibits cellular effects in the absence of CRBN, it may indicate that the molecule has other cellular targets or mechanisms of action that need to be investigated.
Furthermore, CRISPR-based techniques can be used to introduce specific mutations into the CRBN gene. This allows for the study of how different mutations in CRBN affect the binding of the PROTAC and the subsequent degradation of the target protein. This information is valuable for understanding the structural basis of the ternary complex formation and for designing more potent and selective PROTACs.
A more advanced application is the dTAG system, which combines CRISPR-mediated knock-in of a "degradation tag" (dTAG) with a degrader molecule. creative-biogene.comnih.gov This allows for the rapid and selective degradation of a target protein, providing a powerful tool for studying protein function. nih.gov
Table 2: Application of CRISPR/Cas9 in CRBN-related PROTAC Research
| Technique | Purpose | Expected Outcome |
| CRBN Knockout | To validate the CRBN-dependency of a PROTAC. uthsc.edu | The PROTAC will not induce degradation of the target protein in CRBN-knockout cells. |
| CRBN Knockdown (using CRISPRi) | To reduce the expression of CRBN and assess the impact on PROTAC efficacy. | A reduction in CRBN levels will lead to a decrease in the degradation of the target protein. |
| CRBN Mutant Knock-in | To study the effect of specific CRBN mutations on PROTAC binding and activity. | Changes in PROTAC efficacy will correlate with the location and nature of the CRBN mutation, providing insights into the binding interface. |
| dTAG System | To induce rapid and selective degradation of a target protein for functional studies. creative-biogene.comnih.gov | The target protein will be rapidly degraded upon addition of the dTAG degrader molecule. |
High-Throughput Screening Platforms for PROTAC Discovery and Optimization
High-throughput screening (HTS) platforms are essential for the discovery and optimization of novel PROTACs derived from Thalidomide-5-(PEG4-acid). nih.gov These platforms enable the rapid screening of large libraries of compounds to identify those that can effectively induce the degradation of a target protein.
A variety of HTS assays have been developed for PROTAC screening. These can be broadly categorized into two types: binding assays and degradation assays.
Binding Assays: These assays measure the formation of the ternary complex. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity technology that can be used to detect the interaction between the E3 ligase, the PROTAC, and the target protein. nih.gov Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is another proximity-based assay that is well-suited for HTS.
Degradation Assays: These assays directly measure the reduction in the levels of the target protein. High-throughput Western blotting and in-cell Western assays can be used to quantify protein levels in a high-throughput manner. Flow cytometry can also be adapted for HTS to measure changes in protein levels using fluorescently labeled antibodies. More recently, mass spectrometry-based proteomics has emerged as a powerful tool for the global and unbiased quantification of protein degradation. thermofisher.cn
The development of PROTAC libraries is a key aspect of the HTS workflow. These libraries can be generated through parallel synthesis, allowing for the rapid creation of a diverse range of PROTACs with different linkers and target-binding moieties. nih.gov Some platforms even allow for the direct screening of non-purified reaction mixtures, which can significantly accelerate the discovery process. nih.gov
Table 3: High-Throughput Screening Techniques for PROTACs
| Assay Type | Technique | Principle | Application in PROTAC Discovery |
| Binding Assay | AlphaScreen | Bead-based proximity assay that generates a luminescent signal when the components of the ternary complex are brought into close proximity. nih.gov | Primary screening to identify compounds that promote the formation of the ternary complex. |
| Binding Assay | TR-FRET | Proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore attached to the interacting proteins. | Confirmation of ternary complex formation and determination of binding affinities. |
| Degradation Assay | High-Throughput Western Blot | Automated Western blotting to quantify the levels of the target protein in a large number of samples. | Secondary screening to confirm that hit compounds from binding assays lead to protein degradation. |
| Degradation Assay | In-Cell Western | A quantitative immunofluorescence assay performed in microplates to measure protein levels in fixed cells. | High-throughput quantification of target protein degradation in a cellular context. |
| Degradation Assay | High-Content Imaging | Automated microscopy and image analysis to visualize and quantify changes in protein levels and localization within cells. | Multiparametric analysis of PROTAC effects on cells, including protein degradation and cellular phenotype. |
| Degradation Assay | Mass Spectrometry-based Proteomics | Global and unbiased quantification of protein levels in response to PROTAC treatment. thermofisher.cn | Identification of off-target effects and comprehensive analysis of the cellular response to PROTACs. |
Future Research Directions and Conceptual Impact of Thalidomide 5 Peg4 Acid in Chemical Biology
Exploring Novel Neo-Substrates and Expanding the Repertoire of E3 Ligase Modulators
The thalidomide (B1683933) component of Thalidomide-5-(PEG4-acid) functions by recruiting the CRBN E3 ligase. nih.govnih.gov This interaction alters the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of proteins that would not normally be targeted, known as "neo-substrates". d-nb.infopharmasalmanac.com The discovery that immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) mediate their therapeutic effects by inducing the degradation of transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos) has opened up new avenues of research. d-nb.infonih.gov
Future research will likely focus on developing a wider array of E3 ligase modulators based on the thalidomide scaffold. By modifying the core structure of thalidomide, it may be possible to engage other E3 ligases or to fine-tune the substrate specificity of CRBN with even greater precision. This would expand the toolbox available to researchers for targeted protein degradation and provide new strategies for treating a wide range of diseases.
Expanding the Scope of Targeted Protein Degradation beyond Traditional Target Classes
A significant limitation of traditional pharmacology is its reliance on targeting proteins with well-defined binding pockets that can be occupied by small molecule inhibitors to block their function. This "occupancy-based" model leaves a vast portion of the human proteome, estimated to be around 80%, deemed "undruggable" because they lack such enzymatic activity or binding sites. sigmaaldrich.comworldmednet.cz
PROTACs, including those synthesized using Thalidomide-5-(PEG4-acid), represent a paradigm shift to an "event-driven" pharmacology. nih.gov Instead of inhibiting a protein's function, PROTACs catalytically induce its degradation. pharmasalmanac.com This approach only requires a ligand that can bind to the target protein, not necessarily inhibit it, thereby dramatically expanding the range of potential targets. Scaffolding proteins, transcription factors, and other non-enzymatic proteins that were previously considered intractable can now be targeted for degradation. nih.gov
The development of PROTACs using versatile building blocks like Thalidomide-5-(PEG4-acid) is crucial for realizing the full potential of this technology. The ability to readily synthesize libraries of PROTACs with different target-binding ligands allows for the high-throughput screening and identification of degraders for these previously undruggable proteins. This expansion of the druggable proteome holds immense promise for developing novel therapeutics for diseases that currently have limited treatment options.
Integration of Thalidomide-Based PROTACs in Chemical Probes and Biological Tool Development for Pathway Elucidation
Beyond their therapeutic potential, PROTACs constructed from Thalidomide-5-(PEG4-acid) are powerful research tools for dissecting complex biological pathways. The ability to selectively degrade a specific protein allows researchers to study its function with a high degree of temporal and spatial control, offering an alternative to genetic knockout techniques which can sometimes be confounded by developmental compensation mechanisms. sigmaaldrich.com
For example, a PROTAC can be used to rapidly deplete a target protein in a specific cell type or at a particular stage of the cell cycle, allowing for a more precise understanding of its role in a given biological process. This acute and reversible protein knockdown can reveal functions that are missed with more permanent genetic alterations.
Thalidomide-based PROTACs have been successfully employed as chemical probes to investigate the roles of various proteins. For instance, PROTACs have been developed to target histone deacetylase (HDAC) enzymes, providing a means to study the impact of their degradation on gene expression and chromatin structure. nih.govrsc.org The insights gained from these studies can help to validate new drug targets and elucidate the mechanisms of action of existing drugs. The ease of synthesis afforded by building blocks like Thalidomide-5-(PEG4-acid) will continue to drive the development of novel chemical probes for a wide range of protein targets.
Addressing Fundamental Challenges in PROTAC Design and Intracellular Delivery for Research Applications
Despite their great promise, the design and implementation of PROTACs are not without challenges. One of the primary hurdles is their high molecular weight, which often exceeds the traditional "rule of five" for orally bioavailable drugs and can lead to poor cell permeability. researchgate.net The bifunctional nature of PROTACs, requiring both a target-binding ligand and an E3 ligase-binding moiety connected by a linker, inherently results in larger molecules.
However, optimizing the linker for each specific target-E3 ligase pair remains a significant area of research. The development of modular building blocks like Thalidomide-5-(PEG4-acid) allows for a more systematic approach to linker optimization. By creating libraries of PROTACs with varying linker lengths and compositions, researchers can empirically determine the optimal linker for a given target. Furthermore, innovative strategies for intracellular delivery, such as the use of nanoparticle formulations, are being explored to overcome the permeability challenges associated with these larger molecules.
Conceptual Implications for Advancing Drug Discovery Paradigms beyond Occupancy-Based Inhibition
The advent of targeted protein degradation, exemplified by the application of molecules like Thalidomide-5-(PEG4-acid), marks a fundamental shift in the paradigm of drug discovery. nih.govnih.gov The traditional focus on occupancy-based inhibition, which often requires high and sustained drug concentrations to be effective, is being challenged by an event-driven approach that can achieve a therapeutic effect at much lower concentrations. nih.gov
Because PROTACs act catalytically, a single molecule can induce the degradation of multiple target protein molecules. This can lead to a more profound and durable biological response compared to stoichiometric inhibition. Furthermore, by removing the entire protein, PROTACs can eliminate all of its functions, including any non-enzymatic scaffolding roles, which may not be affected by a traditional active site inhibitor.
This new paradigm has the potential to address some of the key challenges in modern drug development, including the emergence of drug resistance. For example, cancer cells can sometimes overcome the effects of an inhibitor by upregulating the expression of the target protein. With a PROTAC, this increased expression would simply provide more substrate for degradation.
The conceptual shift from inhibition to degradation, facilitated by the development of versatile chemical tools like Thalidomide-5-(PEG4-acid), is opening up new frontiers in medicine. As our understanding of the ubiquitin-proteasome system grows, so too will our ability to harness it for therapeutic benefit, leading to a new generation of medicines that can target disease-causing proteins with unprecedented precision and efficacy.
Q & A
Basic: What experimental methods are recommended to verify the structural integrity and purity of Thalidomide-5-(PEG4-acid)?
Answer:
- Synthesis Verification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the thalidomide core, PEG4 linker, and carboxylic acid group. Compare spectral data with reference compounds (e.g., Thalidomide-O-amido-PEG4-NH2 hydrochloride ).
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is critical to rule out unreacted intermediates or degradation products .
- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF can validate molecular weight (e.g., ~587 Da for derivatives) .
Basic: How does the PEG4 linker influence the solubility and stability of Thalidomide-5-(PEG4-acid) in aqueous vs. organic solvents?
Answer:
- Solubility : The PEG4 linker enhances aqueous solubility due to its hydrophilic ethylene glycol repeats. Solubility in water and polar solvents (e.g., DMSO) should be tested via gradient dilution, with turbidity measurements to determine saturation points .
- Stability : Assess hydrolytic stability by incubating the compound in PBS (pH 7.4) and acidic/basic buffers (pH 2–9) over 24–72 hours, followed by HPLC analysis to detect breakdown products (e.g., free thalidomide or PEG fragments) .
Advanced: How can researchers optimize PROTAC design using Thalidomide-5-(PEG4-acid) to balance cereblon binding and target protein degradation efficiency?
Answer:
- Linker Length vs. Binding : While PEG4 improves solubility, longer linkers may reduce cell permeability. Compare PROTAC activity using PEG2, PEG4, and PEG6 variants in cell-based assays (e.g., Western blot for target protein degradation) .
- Ternary Complex Formation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics between cereblon, the PROTAC, and the target protein .
- Metabolic Stability : Test liver microsomal stability (e.g., human CYP3A4 enzymes) to identify potential metabolic hotspots in the PEG4 linker or thalidomide moiety .
Advanced: How should contradictory data on cereblon-binding affinity be resolved when using Thalidomide-5-(PEG4-acid) derivatives?
Answer:
- Assay Standardization : Ensure consistent conditions (e.g., temperature, pH, and reducing agents) across experiments, as thalidomide derivatives are sensitive to oxidative environments .
- Orthogonal Validation : Combine SPR with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Batch Variability : Cross-check compound purity (HPLC) and storage conditions (-20°C, desiccated), as moisture or light exposure may degrade the PEG4 linker .
Advanced: What strategies mitigate off-target effects of Thalidomide-5-(PEG4-acid) in in vivo studies?
Answer:
- Prodrug Modification : Introduce cleavable groups (e.g., esterase-sensitive moieties) on the carboxylic acid to limit activation to target tissues .
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and excretion routes in rodent models to identify off-target accumulation .
- Transcriptomic Analysis : Use RNA-seq to compare gene expression profiles in treated vs. untreated tissues, focusing on cereblon-independent pathways .
Basic: What are the critical controls for in vitro cytotoxicity assays involving Thalidomide-5-(PEG4-acid)?
Answer:
- Negative Controls : Include a PEG4-acid derivative without the thalidomide moiety to isolate cytotoxicity linked to cereblon binding .
- Positive Controls : Use established cereblon modulators (e.g., lenalidomide) to benchmark degradation efficiency .
- Solvent Controls : Test DMSO or PBS at the same concentration used for compound dissolution to rule out solvent-induced artifacts .
Advanced: How can researchers address metabolic instability of Thalidomide-5-(PEG4-acid) in hepatic models?
Answer:
- CYP3A4 Inhibition : Co-incubate with ketoconazole (a CYP3A4 inhibitor) in human liver microsomes to identify if metabolism is enzyme-dependent .
- Metabolite Identification : Use LC-MS/MS to characterize hydroxylated or oxidized metabolites, then modify vulnerable sites (e.g., PEG4 linker) via deuteration or fluorination .
- Alternative Linkers : Replace PEG4 with non-enzymatically cleavable linkers (e.g., alkyl chains) and compare metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
